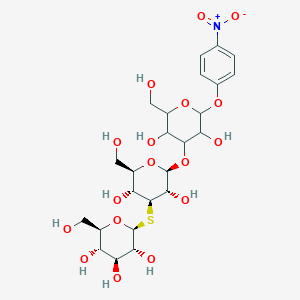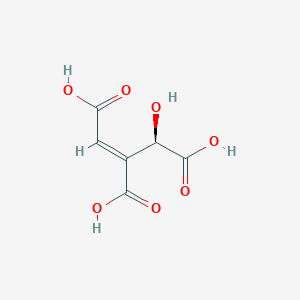
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is an organic compound characterized by its unique structure, which includes three carboxylic acid groups and a hydroxyl group attached to a propene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid typically involves the use of starting materials such as citric acid derivatives. One common method includes the dehydration of citric acid under controlled conditions to form aconitic acid, followed by selective reduction and hydroxylation to yield the desired compound. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple sugars into the target compound through a series of enzymatic reactions. The process is optimized for yield and purity, with downstream processing steps including extraction, purification, and crystallization.
化学反应分析
Types of Reactions
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propene backbone can be reduced to form a saturated compound.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and reduced or oxidized forms. These derivatives can have distinct properties and applications in different fields.
科学研究应用
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and potential as a biochemical marker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and beverages for its acidifying properties.
作用机制
The mechanism by which (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an intermediate in the citric acid cycle, influencing energy production and metabolic processes. Its carboxylic acid groups allow it to participate in various biochemical reactions, modulating enzyme activity and cellular functions.
相似化合物的比较
Similar Compounds
Citric Acid: A tricarboxylic acid with similar structural features but lacking the double bond and hydroxyl group in the same positions.
Aconitic Acid: An intermediate in the citric acid cycle with a similar backbone but different functional groups.
Isocitric Acid: Another isomer of citric acid with distinct stereochemistry and functional group arrangement.
Uniqueness
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications.
属性
分子式 |
C6H6O7 |
|---|---|
分子量 |
190.11 g/mol |
IUPAC 名称 |
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h1,4,9H,(H,7,8)(H,10,11)(H,12,13)/b2-1+/t4-/m1/s1 |
InChI 键 |
WUUVSJBKHXDKBS-ROFOPDMZSA-N |
手性 SMILES |
C(=C(\[C@H](C(=O)O)O)/C(=O)O)\C(=O)O |
规范 SMILES |
C(=C(C(C(=O)O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
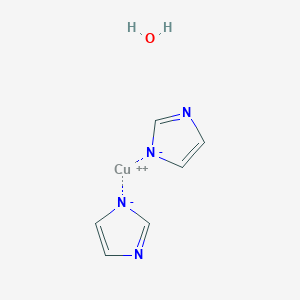
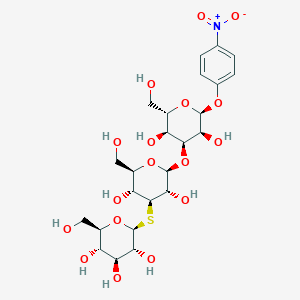
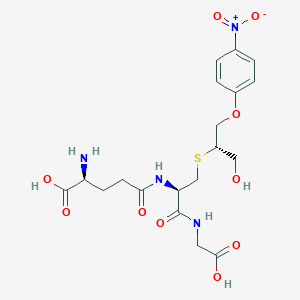
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
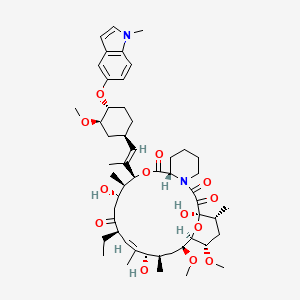
![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
